N-Dodecyloctanoic Acid Amide
Description
Properties
Molecular Formula |
C20H41NO |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-dodecyloctanamide |
InChI |
InChI=1S/C20H41NO/c1-3-5-7-9-10-11-12-13-15-17-19-21-20(22)18-16-14-8-6-4-2/h3-19H2,1-2H3,(H,21,22) |
InChI Key |
NNBCWNOYXCLRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCC |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
The applications of N-Dodecyloctanoic acid amide span several industries:
- Surfactants :
- Cosmetics :
- Agriculture :
- Pharmaceuticals :
- Metalworking Fluids :
Case Studies
Several case studies illustrate the effectiveness of this compound across different applications:
Case Study 1: Surfactant Efficiency
A study evaluated the surfactant properties of various fatty acid amides, including this compound. The results indicated that this compound exhibited superior wetting and foaming characteristics compared to traditional surfactants, making it a promising candidate for high-performance cleaning products .
Case Study 2: Agricultural Adjuvant
In agricultural research, this compound was tested as an adjuvant in herbicide formulations. The findings demonstrated a significant increase in herbicide efficacy when combined with this amide, leading to improved crop yields and reduced chemical usage .
Case Study 3: Cosmetic Formulation
A formulation study for skin creams showed that incorporating this compound resulted in enhanced emulsion stability and improved sensory attributes compared to formulations without it. This underscores its potential as a key ingredient in cosmetic products .
Chemical Reactions Analysis
Hydrolysis Reactions
N-Dodecyloctanoic acid amide undergoes hydrolysis under acidic or basic conditions to regenerate octanoic acid and dodecylamine.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by water. A tetrahedral oxonium intermediate forms, followed by amine elimination and deprotonation to yield octanoic acid and dodecylamine hydrochloride .
-
Optimal Conditions : pH 0–3 at elevated temperatures (60–100°C) .
-
Kinetics : Second-order rate constants increase with proton concentration, with activation energy ≈85 kJ/mol .
Base-Catalyzed Hydrolysis
-
Mechanism : Hydroxide ions deprotonate water, forming a tetrahedral intermediate. Elimination of dodecylamine produces octanoate anion, which is protonated post-reaction .
-
Limitations : Slower than acid-catalyzed pathways due to poor leaving-group ability of NH<sup>–</sup> .
Thermal Decomposition
At temperatures >200°C, pyrolysis dominates:
-
Primary Products : Octanenitrile (via C–N bond cleavage) and 1-dodecene (via Hofmann elimination) .
-
Pathway : Initial thionyl chloride-mediated conversion to imine chlorosulfite intermediate, followed by SO<sub>2</sub> elimination to form nitrile .
Biological Activity
Structural analogs (e.g., cerulenin derivatives) exhibit antimicrobial properties:
Activity correlates with chain length: C12 (dodecyl) maximizes membrane penetration .
Reaction with Electrophiles
-
Thionyl Chloride : Converts amide to nitrile at 25°C via imine chlorosulfite intermediate .
-
Acetic Anhydride : Acetylates the amine group, forming N-acetyl-dodecyloctanamide (requires excess anhydride).
Key Research Findings
-
Hydrolysis Selectivity : Acidic conditions favor irreversible amine elimination due to protonation-driven equilibrium shifts .
-
Thermal Stability : Decomposition above 200°C limits high-temperature applications .
-
Biocatalytic Potential : McbA enzyme enables green synthesis but struggles with sterically bulky substrates .
Comparison with Similar Compounds
Comparison with Similar Amide Compounds
Structural and Physicochemical Properties
The table below compares N-Dodecyloctanoic Acid Amide with related compounds, highlighting key differences in structure and properties:
*logP values estimated via ALOGPS or experimental analogs.
Key Observations:
- Hydrophobicity: The dodecyl substituent in this compound increases logP (~5.2) compared to N,N-Dimethyloctanamide (logP 1.2), making it significantly more lipid-soluble .
- Solubility : Hydroxyethyl or aromatic substituents (e.g., Carpro-AM2) improve aqueous solubility compared to purely alkyl-substituted amides .
- Stability: Like most amides, this compound is resistant to hydrolysis in neutral water but degrades under acidic/basic conditions to yield octanoic acid and dodecylamine .
Preparation Methods
Reaction Mechanism and Catalytic Pathways
The direct coupling of octanoic acid with dodecylamine using urea as a nitrogen source represents a sustainable approach to synthesizing N-dodecyloctanoic acid amide. This method, adapted from protocols for primary amides, employs Lewis acids such as Mg(NO₃)₂·6H₂O or imidazole to accelerate the reaction. The mechanism proceeds through two hypothesized pathways:
-
Urea decomposition : Urea thermally decomposes into ammonia and CO₂, with ammonia nucleophilically attacking the activated carboxylic acid.
-
Acylurea intermediate : The catalyst facilitates the formation of an N-acylurea intermediate, which hydrolyzes to release the amide and carbamic acid.
The use of Mg(NO₃)₂·6H₂O enhances reaction rates by polarizing the carbonyl group of octanoic acid, making it more susceptible to nucleophilic attack. Imidazole, conversely, acts as an organocatalyst by forming an N-acylimidazolium intermediate, which reacts with urea to yield the amide.
Optimization Parameters
Key variables influencing yield and selectivity include:
-
Catalyst loading : 10–20 mol% Mg(NO₃)₂·6H₂O achieves 70–85% conversion in 12–24 hours.
-
Temperature : Reactions proceed optimally at 100–120°C, balancing decomposition kinetics and energy efficiency.
-
Solvent system : Solvent-free conditions or toluene are preferred to minimize side reactions.
Table 1: Representative Conditions for Direct Amidation
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst | Mg(NO₃)₂·6H₂O (15 mol%) | +25% vs. control |
| Temperature | 110°C | Max conversion at 18 hrs |
| Urea Equivalents | 2.5 | Prevents stoichiometric excess |
| Reaction Time | 18–24 hrs | 85% yield plateau |
This method avoids toxic reagents like thionyl chloride but requires prolonged heating, limiting its industrial scalability.
Acid Chloride-Mediated Coupling
Synthesis via Octanoyl Chloride Intermediate
The patent-prioritized method involves converting octanoic acid to its acid chloride derivative, followed by reaction with dodecylamine. Thionyl chloride (SOCl₂) in dimethylacetamide (DMAC) facilitates the formation of octanoyl chloride at 0–5°C. Subsequent addition of dodecylamine at 25°C yields the amide within 5 hours.
Critical Steps and Solvent Effects
-
Halogenation : DMAC stabilizes the acid chloride intermediate, reducing SOCl₂ usage to 1.15 equivalents.
-
Coupling : The amine reacts exothermically with the acid chloride, necessitating controlled addition to prevent decomposition.
-
Purification : Precipitation with water or C₁–C₄ alcohols isolates the amide with >90% purity.
Industrial Scalability and Process Advantages
This method is favored for large-scale production due to:
Table 2: Acid Chloride Method Process Parameters
| Stage | Conditions | Outcome |
|---|---|---|
| Halogenation | 0°C, SOCl₂ in DMAC | 98% chloride formation |
| Amine Coupling | 25°C, 5 hrs | 92% crude yield |
| Precipitation | Water/ethanol (4:1) | 90% recovery |
Comparative Analysis of Methodologies
Yield and Purity Trade-offs
-
Catalytic method : 85% yield (purity: 88–92%) after column chromatography.
-
Acid chloride method : 92% yield (purity: 90–94%) via precipitation.
Q & A
Basic: What synthetic methodologies are effective for forming amide bonds in N-Dodecyloctanoic Acid Amide derivatives?
Answer:
Amide bond formation typically employs carbodiimide-based coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) combined with 1-hydroxybenzotriazole (HOBt). This method minimizes racemization and improves yield. For example, reactions are conducted in anhydrous dichloromethane or DMF at room temperature for 2–4 hours, followed by purification via column chromatography using gradients of ethyl acetate/hexane . Post-synthesis, residual reagents are removed by sequential washing with 1 M HCl, saturated NaHCO₃, and brine .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm molecular structure by identifying proton environments and carbon frameworks. For instance, amide protons typically resonate at δ 6.5–8.5 ppm in DMSO-d₆ .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight with precision (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- Infrared Spectroscopy (IR): Detects characteristic amide C=O stretches near 1640–1680 cm⁻¹ .
Advanced: How should researchers design experiments to address contradictions in biological activity data (e.g., IC₅₀ variability) across amide derivatives?
Answer:
- Replicate Studies: Conduct triplicate assays under standardized conditions (e.g., 48-hour incubation in HeLa/K562 cells) to assess reproducibility .
- Purity Validation: Use HPLC (>95% purity) to rule out impurities affecting activity .
- Mechanistic Profiling: Compare cellular uptake (e.g., via fluorescent tagging) and target engagement (e.g., receptor binding assays) to identify off-target effects .
- Statistical Tools: Apply ANOVA or Student’s t-test to evaluate significance of IC₅₀ differences (e.g., compound 8c vs. 8f in HeLa cells: p < 0.05) .
Advanced: What strategies optimize Structure-Activity Relationship (SAR) studies for this compound derivatives targeting multidrug-resistant cancers?
Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance polarity and membrane permeability. For example, 4-fluorophenyl-piperazine derivatives (8c) showed 14-fold higher activity in HeLa cells than VP-16 .
- Scaffold Hybridization: Combine with known pharmacophores (e.g., morpholine or piperazine) to improve binding to ATP-binding cassette (ABC) transporters in resistant cells .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with P-glycoprotein, a key resistance mediator .
Basic: What are standard protocols for evaluating the cytotoxicity of this compound derivatives?
Answer:
- Cell Lines: Use diverse models (e.g., HeLa, K562, and K562/A02 for multidrug resistance) .
- MTT Assay: Incubate cells with derivatives (1–100 µM) for 48 hours, then measure formazan absorbance at 570 nm .
- Dose-Response Curves: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
Advanced: How can researchers mitigate solubility challenges in hydrophobic this compound derivatives?
Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
- Liposomal Encapsulation: Formulate derivatives with phosphatidylcholine to enhance aqueous dispersion .
- Prodrug Design: Incorporate hydrolyzable esters (e.g., acetyl groups) to improve bioavailability .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Storage: Keep in airtight containers at 4°C, protected from light and moisture .
- Personal Protection: Use nitrile gloves, lab coats, and fume hoods during synthesis .
- Waste Disposal: Neutralize amide-containing waste with 10% acetic acid before disposal .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity results?
Answer:
- Force Field Refinement: Adjust parameters in software (e.g., AMBER) to better model hydrophobic interactions .
- Solvent Effects: Simulate explicit solvent models (e.g., TIP3P water) to account for solvation entropy .
- Conformational Sampling: Use molecular dynamics (MD) simulations (≥100 ns) to explore ligand flexibility in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
